4,4'-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diylbis(2-methoxyphenol) is a complex organic compound with the molecular formula . It is recognized for its unique structural features, including thiazole rings and methoxyphenol groups. The compound is classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its ring structures. Its CAS number is 6961-99-5, and it is also identified by its International Chemical Identifier (InChI) DKUNOJAKNUTPPS-UHFFFAOYSA-N.
The synthesis of 4,4'-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diylbis(2-methoxyphenol) generally involves multiple steps that include the formation of thiazole rings and subsequent coupling reactions to introduce the methoxyphenol groups.
The molecular structure of 4,4'-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diylbis(2-methoxyphenol) features two thiazole rings connected via a central carbon atom to which two methoxyphenol groups are attached.
c12c(nc(s1)-c3cc(OC)c(cc3)O)sc(n2)-c4cc(OC)c(cc4)OThe structural representation indicates a complex arrangement conducive to various chemical interactions.
The compound participates in several chemical reactions typical for thiazoles and phenolic compounds.
4,4'-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diylbis(2-methoxyphenol) has potential applications in various scientific fields:
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4